Hsp90 Inhibitory Potency: Vibsanin C-Derived Analog 31 vs. Vibsanin B-Derived Analog 12f
A vibsanin C-derived analog (compound 31) exhibits Hsp90 inhibitory potency with an IC50 of 0.27 μM, representing a 4.1-fold improvement over the most potent vibsanin B-derived analog (12f, IC50 = 1.12 μM) [1][2].
| Evidence Dimension | Hsp90 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 0.27 μM (vibsanin C-derived analog 31) |
| Comparator Or Baseline | 1.12 μM (vibsanin B-derived analog 12f) |
| Quantified Difference | 4.1-fold greater potency |
| Conditions | In vitro Hsp90 inhibition assay |
Why This Matters
This quantitative potency difference directly informs selection of the vibsanin C scaffold over the vibsanin B scaffold for Hsp90 inhibitor lead optimization programs.
- [1] Li, M., She, X., Ou, Y., Liu, J., Yuan, Z., & Zhao, Q. S. (2022). Design, synthesis and biological evaluation of a new class of Hsp90 inhibitors vibsanin C derivatives. European Journal of Medicinal Chemistry, 244, 114844. View Source
- [2] Shao, L. D., Su, J., Ye, B. X., Liu, J. X., Zuo, Z. L., Li, Y., ... & Zhao, Q. S. (2017). Design, synthesis, and biological activities of vibsanin B derivatives: a new class of HSP90 C-terminal inhibitors. Journal of Medicinal Chemistry, 60(21), 9053-9066. View Source
